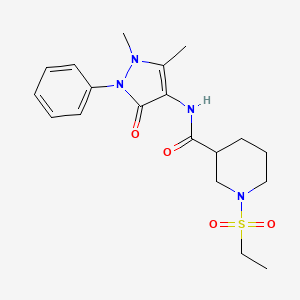
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea
Vue d'ensemble
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX has been extensively studied for its role in the regulation of various physiological and pathological processes.
Mécanisme D'action
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and blocks the activation of downstream signaling pathways. Adenosine A1 receptor activation is known to inhibit the release of neurotransmitters and modulate neuronal excitability. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea can reverse these effects and increase neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, it has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. It also modulates the activity of ion channels and can increase neuronal excitability. In the cardiovascular system, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea has been shown to increase heart rate and contractility, as well as modulate the activity of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea has several advantages for lab experiments. It has a high affinity for the adenosine A1 receptor and can selectively block its activation. This allows researchers to study the effects of adenosine A1 receptor activation in a controlled manner. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea is also highly stable and has a long half-life, which makes it suitable for in vivo studies. However, one limitation of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea. One area of interest is its potential use as a therapeutic agent for various neurological and cardiovascular disorders. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. It also has potential as a treatment for heart failure and arrhythmias. Another area of interest is the development of more selective adenosine A1 receptor antagonists that can avoid off-target effects. Finally, the role of adenosine A1 receptor in other physiological processes such as metabolism and inflammation is an area of active research.
Applications De Recherche Scientifique
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-N'-phenylurea has been widely used in scientific research to study the adenosine A1 receptor and its role in various physiological and pathological processes. It has been shown to have a high affinity for the adenosine A1 receptor and can selectively block its activation. This allows researchers to study the effects of adenosine A1 receptor activation in a controlled manner.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2)12-15(14-10-6-7-11-16(14)22-18)20-17(21)19-13-8-4-3-5-9-13/h3-11,15H,12H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISNGQJPFLGXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4462319.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B4462324.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462333.png)
![4-[(3-methylbutyl)thio]-1,3,5-triazin-2-amine](/img/structure/B4462338.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)

![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)
